molecular formula C20H18N6O B2932057 2-[1-(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380179-99-5

2-[1-(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one

Cat. No. B2932057
CAS RN: 2380179-99-5
M. Wt: 358.405
InChI Key: VFWIMXDFQJJAHA-UHFFFAOYSA-N
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Description

The compound “2-[1-(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one” belongs to the class of pyrrolo[3,2-d]pyrimidines. Pyrrolo[3,2-d]pyrimidines are a class of compounds that have been studied for many years as potential lead compounds for the development of antiproliferative agents .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, NMR, and MS. These techniques provide information about the functional groups present in the compound and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,2-d]pyrimidines depend on the functional groups present in the compound. These compounds can undergo various reactions such as substitution, addition, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, solubility, and stability can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of pyrrolo[3,2-d]pyrimidines depends on their structure and the target they interact with. Some pyrrolo[3,2-d]pyrimidines act as inhibitors of various enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some pyrrolo[3,2-d]pyrimidines have been found to exhibit cytotoxic effects .

Future Directions

The future research directions for pyrrolo[3,2-d]pyrimidines could involve the synthesis of new derivatives with improved properties and the exploration of their potential applications in various fields .

properties

IUPAC Name

2-[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-9-17-19(23-13)20(22-12-21-17)25-10-15(11-25)26-18(27)8-7-16(24-26)14-5-3-2-4-6-14/h2-9,12,15,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWIMXDFQJJAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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